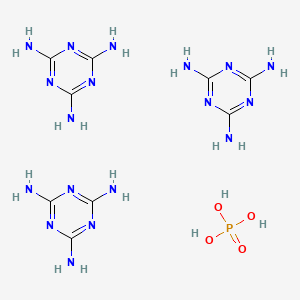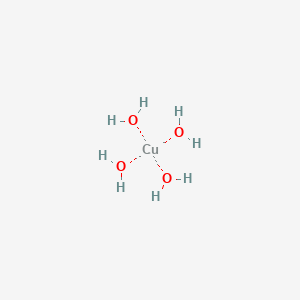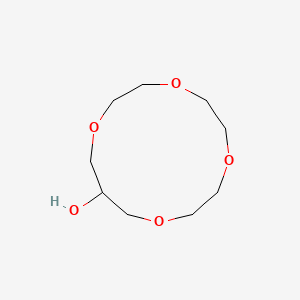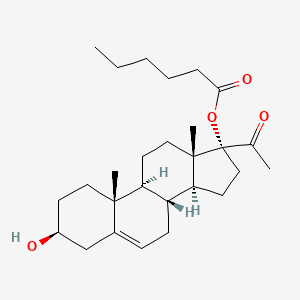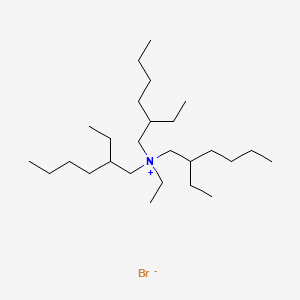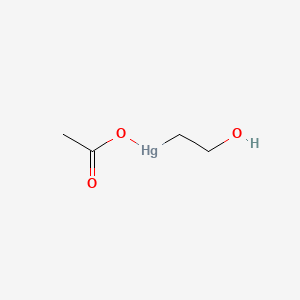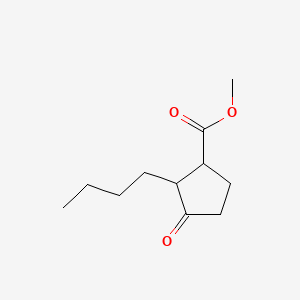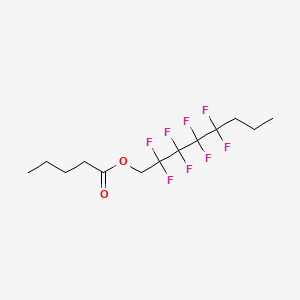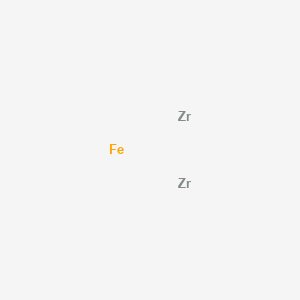
Iron;zirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron-zirconium compounds are a class of materials that combine the properties of iron and zirconium. These compounds are known for their unique physical and chemical properties, which make them valuable in various industrial and scientific applications. Iron, a transition metal, is known for its magnetic properties and high strength, while zirconium is recognized for its corrosion resistance and high melting point. The combination of these two elements results in compounds that exhibit a blend of these desirable characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron-zirconium compounds can be synthesized through various methods, including solid-state reactions, co-precipitation, and chemical vapor deposition. One common method involves the reduction of zirconium chloride with iron powder at high temperatures. This process typically requires a controlled atmosphere to prevent oxidation and ensure the purity of the final product.
Industrial Production Methods: In industrial settings, iron-zirconium compounds are often produced using high-temperature furnaces where zirconium oxide and iron oxide are reduced in the presence of a reducing agent such as carbon. The resulting alloy is then processed to achieve the desired composition and properties.
Análisis De Reacciones Químicas
Types of Reactions: Iron-zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific composition and structure of the compound.
Common Reagents and Conditions:
Oxidation: Iron-zirconium compounds can be oxidized using oxygen or air at elevated temperatures. This reaction typically results in the formation of iron oxide and zirconium oxide.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents. These reactions are carried out at high temperatures to ensure complete reduction.
Substitution: Substitution reactions can occur in the presence of halogens or other reactive species, leading to the formation of new compounds with different properties.
Major Products Formed: The major products formed from these reactions include various oxides, halides, and intermetallic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Iron-zirconium compounds have a wide range of applications in scientific research due to their unique properties:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation and polymerization.
Biology: In biological research, iron-zirconium compounds are explored for their potential use in drug delivery systems and as contrast agents in imaging techniques.
Medicine: The biocompatibility and corrosion resistance of zirconium make these compounds suitable for use in medical implants and prosthetics.
Industry: Iron-zirconium alloys are used in the aerospace and nuclear industries due to their high strength and resistance to corrosion and high temperatures.
Mecanismo De Acción
The mechanism by which iron-zirconium compounds exert their effects is largely dependent on their specific application. In catalysis, for example, the active sites on the compound’s surface facilitate the adsorption and transformation of reactants. In medical applications, the biocompatibility and stability of the compound play a crucial role in its interaction with biological tissues.
Molecular Targets and Pathways: In drug delivery, iron-zirconium compounds can target specific cells or tissues, releasing therapeutic agents in a controlled manner. The pathways involved often include endocytosis and subsequent intracellular release of the drug.
Comparación Con Compuestos Similares
Iron-Titanium Compounds: Known for their high strength and lightweight properties, commonly used in aerospace applications.
Iron-Hafnium Compounds: Similar to iron-zirconium in terms of corrosion resistance but with different magnetic properties and higher density.
Propiedades
Número CAS |
12160-12-2 |
|---|---|
Fórmula molecular |
FeZr2 |
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
iron;zirconium |
InChI |
InChI=1S/Fe.2Zr |
Clave InChI |
HZGFMPXURINDAW-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Zr].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



